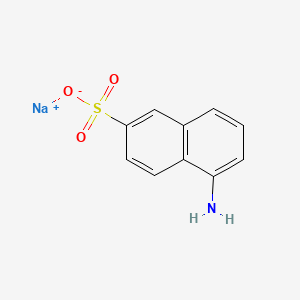
2-Dimethylaminoethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dimethylaminoethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a compound that belongs to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant structural motif in various natural products and therapeutic lead compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylaminoethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves multicomponent reactions. These reactions are known for their efficiency in generating molecular diversity and complexity. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . Another approach is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with a β-phenylethylamine derivative under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often applied to optimize the yield and reduce the environmental impact of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Dimethylaminoethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (H2O2, TBHP), reducing agents (LiAlH4, NaBH4), and various nucleophiles for substitution reactions . The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-Dimethylaminoethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Dimethylaminoethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity . The pathways involved in its mechanism of action are often related to neurotransmission and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives such as:
- 1,2,3,4-Tetrahydroisoquinoline
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
- 2-Ethyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
What sets 2-Dimethylaminoethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate apart is its specific functional groups, which confer unique chemical reactivity and biological activity. Its dimethylaminoethyl group, in particular, enhances its solubility and interaction with biological targets .
Propiedades
Fórmula molecular |
C14H20N2O2 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-16(2)7-8-18-14(17)13-9-11-5-3-4-6-12(11)10-15-13/h3-6,13,15H,7-10H2,1-2H3 |
Clave InChI |
XSTIOFYMMPHCOV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC(=O)C1CC2=CC=CC=C2CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


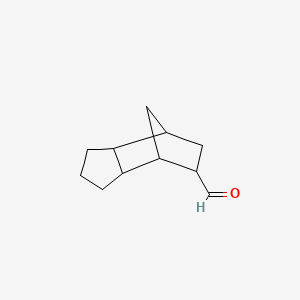
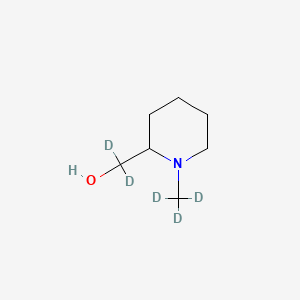
![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Carboxylic Acid](/img/structure/B13826952.png)
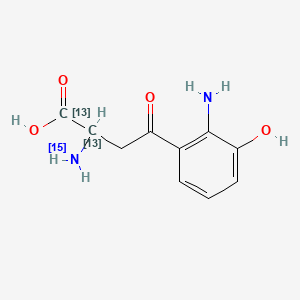
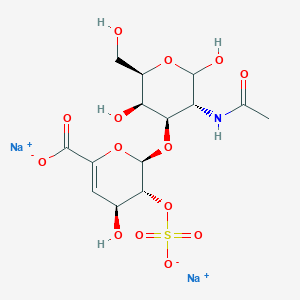
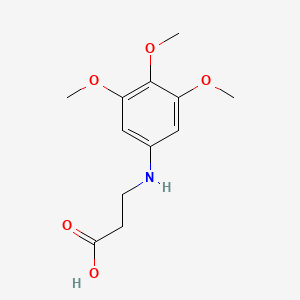
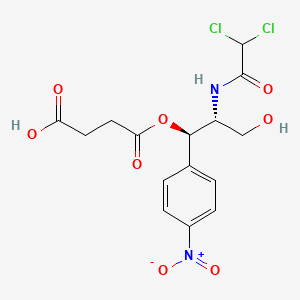
![methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B13827003.png)





